molecular formula C20H26N4O4 B6596421 Suprastat CAS No. 90093-40-6

Suprastat

Cat. No. B6596421
CAS RN: 90093-40-6
M. Wt: 386.4 g/mol
InChI Key: VTRGFHYHEAEHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suprastat is an HDAC6 inhibitor used in silico simulations . It demonstrates subnanomolar HDAC6 inhibitory potency and a hundred- to a thousand-fold HDAC6 selectivity over the other HDAC isoforms . It is used in research and not for human or veterinary therapeutic use .

Scientific Research Applications

HDAC6 Inhibition in Cancer Treatment

Suprastat, designed using in silico simulations, is a novel selective inhibitor of histone deacetylase 6 (HDAC6), a therapeutic approach for cancers. This inhibitor demonstrates subnanomolar HDAC6 inhibitory potency and significant selectivity over other HDAC isoforms. Notably, this compound, in combination with anti-PD1 immunotherapy, enhances anti-tumor immune response in melanoma models by reducing pro-tumoral M2 macrophages and increasing anti-tumor CD8+ effector and memory T-cells (Noonepalle et al., 2020).

Application in Photovoice for Indigenous Research

This compound is involved in community-based participatory research, particularly in the context of Photovoice methodology. This method uses participant-employed photography and dialogue for social change, with a focus on Indigenous communities and health and environment issues. It is effective in balancing power, fostering trust, building capacity, and responding to cultural preferences (Castleden & Garvin, 2008).

Light Harvesting in Supramolecular Systems

This compound is relevant in the development of optimal light-harvesting (supra)molecular systems and materials, inspired by natural photosynthetic organisms. It contributes to the design of artificial light-harvesting devices, highlighting the role of quantum chemical tools in this field (Curutchet & Mennucci, 2017).

Light-Responsive Molecular Architectures

The study of (supra)molecular-based architectures with light-activated functionalities involves this compound. These systems have potential applications in technology, showcasing the significance of light-matter interactions at the nanoscale (Baroncini et al., 2019).

Supramolecular Chemistry on Solid Surfaces

This compound is applied in supramolecular chemistry on solid surfaces, an area exploring the fundamental aspects of self-assembly and the development of new materials with potential technological applications. The unique features of this environment and the utilization of scanning probe microscopies are significant in this research (Mali et al., 2017).

Development of Metacompetencies in University Students

This compound plays a role in developing metacompetencies in university students, particularly through research work in foreign languages. This involves enhancing academic writing skills and public scientific presentation abilities at an international level (Komkova et al., 2020).

Electronically Transduced Molecular Functions

The use of molecular, macromolecular, and biomolecular substances in organizing signal-activated, electronically transduced molecular architectures on electrode surfaces is another application of this compound. This involves photonic, electronic, magnetic, and chemical stimuli to trigger switchable functions (Shipway & Willner, 2001).

Mechanism of Action

Suprastat acts as an HDAC6 inhibitor. HDAC6 is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDAC6, this compound prevents this deacetylation, leading to a more relaxed DNA structure and promoting gene transcription .

properties

IUPAC Name

4-[[[4-(aminomethyl)phenyl]carbamoyl-(4-hydroxybutyl)amino]methyl]-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c21-13-15-5-9-18(10-6-15)22-20(27)24(11-1-2-12-25)14-16-3-7-17(8-4-16)19(26)23-28/h3-10,25,28H,1-2,11-14,21H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGFHYHEAEHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)N(CCCCO)CC2=CC=C(C=C2)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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